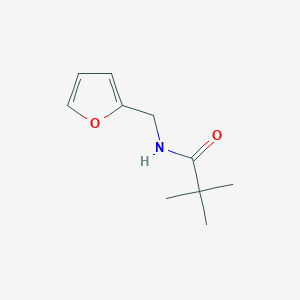

N-(furan-2-ylmethyl)-2,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “N-(furan-2-ylmethyl)-2,2-dimethylpropanamide” are not available, similar compounds are often synthesized through various methods, including reductive amination or hydrogen-borrowing amination mechanisms .

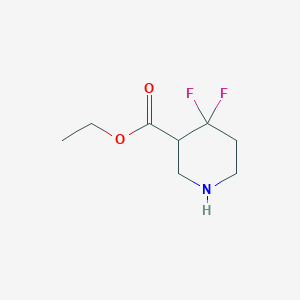

Molecular Structure Analysis

The molecular structure of a compound like “N-(furan-2-ylmethyl)-2,2-dimethylpropanamide” would likely involve a furan ring attached to an amide group. The exact structure would depend on the specific locations of these groups within the molecule .

Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions, including hydrogenation, polymerization, and cyclization . The specific reactions that “N-(furan-2-ylmethyl)-2,2-dimethylpropanamide” might undergo would depend on its exact molecular structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(furan-2-ylmethyl)-2,2-dimethylpropanamide” would depend on its exact molecular structure. For example, its solubility, melting point, and boiling point would all be determined by the specific arrangement of atoms within the molecule .

Applications De Recherche Scientifique

- Cytotoxic Activity : In vitro cytotoxicity studies against HePG-2 and HCT-116 cell lines showed that the ligand was more potent than the metal complexes .

- Design and Synthesis : N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were designed and synthesized. These compounds serve as novel indole scaffolds with potential applications .

- Furan Derivatives : Furan derivatives have gained prominence in medicinal chemistry due to microbial resistance against existing antimicrobial drugs. The furan nucleus is essential for developing new antibacterial agents .

- Amination Reaction : A Cu/ZnO/γ-Al2O3 catalyst was developed for the amination of hexadecane-1,6-diamine (HDO) with dimethylamine. This reaction produced N,N,N′,N′-tetramethyl-1,6-hexanediamine (TMHDA) with a 93% yield under specific conditions .

- Therapeutic Potential : Heterocyclic derivatives containing nitrogen and oxygen atoms have therapeutic potential against certain tumors .

Metal Complexes and Cytotoxicity

Indole Derivatives

Antibacterial Activity

Catalysis

Biological Applications

Industrial and Analytical Chemistry

Mécanisme D'action

Target of Action

The primary target of N-(furan-2-ylmethyl)-2,2-dimethylpropanamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface receptor that plays a crucial role in the regulation of cell growth, survival, differentiation, and proliferation .

Mode of Action

N-(furan-2-ylmethyl)-2,2-dimethylpropanamide interacts with its target, the EGFR, leading to changes in the receptor’s activity . The compound likely inhibits the activation of EGFR, thereby preventing the downstream signaling pathways that lead to cell proliferation and survival

Biochemical Pathways

The inhibition of EGFR by N-(furan-2-ylmethyl)-2,2-dimethylpropanamide affects several biochemical pathways. EGFR is known to activate several downstream signaling pathways, including the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting EGFR, N-(furan-2-ylmethyl)-2,2-dimethylpropanamide can potentially disrupt these pathways, leading to reduced cell proliferation and survival .

Pharmacokinetics

It is known that the metabolism of similar compounds can vary by species . For example, a related compound was found to be stable when incubated with human microsomes but was rapidly metabolized by rat microsomal CYPs

Result of Action

The inhibition of EGFR by N-(furan-2-ylmethyl)-2,2-dimethylpropanamide can lead to a decrease in cell proliferation and survival, particularly in cancer cells that overexpress EGFR . This can result in the reduction of tumor growth and potentially the induction of cell death . .

Action Environment

The action, efficacy, and stability of N-(furan-2-ylmethyl)-2,2-dimethylpropanamide can be influenced by various environmental factors. These can include the presence of other molecules that can interact with the compound, the pH of the environment, and the presence of enzymes that can metabolize the compound

Safety and Hazards

The safety and hazards associated with a compound like “N-(furan-2-ylmethyl)-2,2-dimethylpropanamide” would depend on its exact molecular structure and its intended use. For example, if it were used as a pharmaceutical, its safety profile would be determined through preclinical and clinical testing .

Orientations Futures

Research into furan compounds and their derivatives is ongoing, with many potential applications in fields such as pharmaceuticals, biofuels, and materials science . The future directions for a compound like “N-(furan-2-ylmethyl)-2,2-dimethylpropanamide” would likely depend on the results of this ongoing research.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-10(2,3)9(12)11-7-8-5-4-6-13-8/h4-6H,7H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDVDJGLVYJPQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2,2-dimethylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(3,5-dimethylthiophen-2-yl)ethanone;hydrochloride](/img/structure/B2428068.png)

![3-(((4-Chloro-2,5-dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2428070.png)

![2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2428071.png)

![4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide](/img/structure/B2428076.png)

![9-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2428078.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2428079.png)